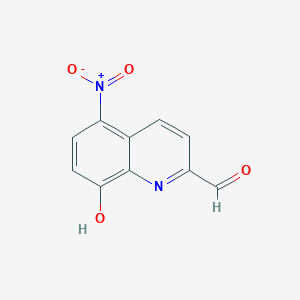

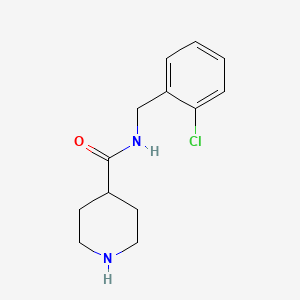

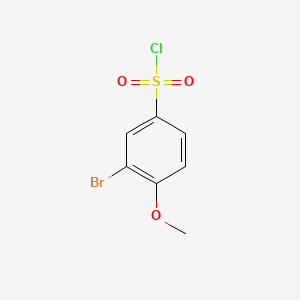

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Overview

Description

The compound 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and are components of many medicinal drugs. The specific structure of this compound suggests potential pharmacological properties, although the exact applications are not detailed in the provided papers.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, a related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was synthesized through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with an overall yield of 29.2% . Another synthesis approach for a 3-halo-2-phenylquinoline-4-carboxylic acid involved the creation of an amino intermediate followed by a halogen replacement using the Sandmeyer reaction . These methods highlight the intricate procedures often required to synthesize specific quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical properties and biological activity. For example, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was characterized using NMR, FT-IR, and GC-MS, and its crystalline structure was determined by X-ray powder diffraction to be in an orthorhombic system . Although the exact molecular structure analysis of 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is not provided, similar analytical techniques would likely be employed to confirm its structure.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which can lead to the formation of new compounds or functional groups. For instance, 7-Chloro-4-methoxyquinoline was shown to undergo ring scission when treated with thiophosgene and barium carbonate, leading to the formation of other heterocyclic systems . These reactions are significant as they can be used to synthesize new derivatives with potentially different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The provided papers do not directly discuss the properties of 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid, but they do provide insights into related compounds. For example, the crystalline structure and unit-cell parameters of a tetrahydroquinoline derivative were determined, which are important for understanding the material's properties and potential applications . These properties are essential for the compound's solubility, stability, and reactivity, which in turn affect its use in various applications.

Scientific Research Applications

For example, coumarins have been used in the synthesis of heterocycles, which are important in organic and pharmaceutical chemistry . Another compound, 2-indolylmethanols, has been used in a Sc (OTf) 3 -catalyzed (3+2) annulation with propargylic alcohols to synthesize cyclopenta [b]indoles .

-

- Method : Various synthesis methods under classical and non-classical conditions, particularly green conditions such as using green solvent, catalyst, and other procedures .

- Results : Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

-

- Method : Synthesis of 8-HQ derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities .

- Results : Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

- Phenols :

- Method : Several laboratory methods for the synthesis of phenols, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, replacement of an aromatic amine by a hydroxyl group .

- Results : Phenols are important in the manufacture of plastics, explosives, drugs, and dyes .

Future Directions

Given the interesting pharmaceutical and biological activities of quinoline derivatives , future research could focus on the synthesis, characterization, and biological evaluation of 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid and its derivatives. This could potentially lead to the development of new therapeutic agents.

properties

IUPAC Name |

7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-10-15(19)7-6-13-14(18(21)22)9-16(20-17(10)13)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWQXISCPBZRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801171286 | |

| Record name | 7-Chloro-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

CAS RN |

590353-82-5 | |

| Record name | 7-Chloro-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590353-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)